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Application Notes
Tris-acetate-EDTA (TAE) buffer is a widely used buffer for nucleic acid electrophoresis. While

traditionally favored for DNA analysis, its application extends to RNA electrophoresis, offering a

simpler, more cost-effective, and less hazardous alternative to conventional denaturing gel

systems, such as those using formaldehyde and 3-(N-morpholino)propanesulfonic acid

(MOPS) buffer.[1][2] This document provides detailed application notes and protocols for the

use of TAE buffer in RNA electrophoresis.

Principle of Operation
TAE buffer consists of Tris base, a primary amine that maintains a stable pH, acetic acid,

which provides the necessary ions for conductivity, and EDTA, which chelates divalent cations

that can act as cofactors for nucleases, thereby protecting the RNA from degradation.[3] When

used for RNA analysis, TAE buffer can be employed in both non-denaturing and denaturing gel

electrophoresis.

For non-denaturing RNA electrophoresis, the secondary structure of RNA is largely maintained.

This method is suitable for a quick assessment of RNA integrity, where the ribosomal RNA

(rRNA) bands (e.g., 28S and 18S in mammals) are visualized to evaluate sample quality.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1178566?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/15582557/
https://www.researchgate.net/publication/8144503_Denaturing_RNA_electrophoresis_in_TAE_agarose_gels
https://www.benchchem.com/product/b1178566?utm_src=pdf-body
https://www.benchchem.com/product/b1178566?utm_src=pdf-body
https://www.hbdsbio.com/advantages-of-tae-buffer-in-nucleic-acid-electrophoresis-experiments.html
https://www.benchchem.com/product/b1178566?utm_src=pdf-body
https://evrogen.com/technologies/RNA-electrophoresis.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For denaturing RNA electrophoresis, which is crucial for accurate size determination and

downstream applications like Northern blotting, RNA secondary structures must be disrupted.

While traditional methods incorporate denaturants like formaldehyde directly into the gel, an

effective alternative using TAE buffer involves the pre-treatment of RNA samples with a

denaturing agent like hot formamide before loading onto a standard agarose gel prepared with

TAE buffer.[1][2] This approach has been shown to produce results comparable to the

MOPS/formaldehyde system for size determination and Northern blotting.[1][2]

Advantages and Disadvantages of TAE Buffer for RNA
Electrophoresis
The choice of buffer system can significantly impact the outcome of RNA electrophoresis.

Below is a comparison of TAE buffer with other commonly used buffers.
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Feature TAE Buffer TBE Buffer MOPS Buffer

Primary Application
DNA & RNA

electrophoresis

High-resolution

separation of small

DNA/RNA fragments

(<1500 bp)[5]

Denaturing RNA

electrophoresis with

formaldehyde[5][6]

Buffering Capacity

Low; can become

exhausted during long

runs

High; suitable for long

or high-voltage runs[7]

[8]

Good; maintains

stable pH in the

presence of

formaldehyde[6][9]

Resolution of RNA

Good for a wide range

of sizes, particularly

larger fragments[5]

[10]

Better for smaller

fragments[11]

Good resolution for a

wide range of RNA

sizes under

denaturing

conditions[6]

Downstream

Applications

Compatible with

enzymatic reactions

(e.g., cloning)[8][12]

Borate can inhibit

some enzymes[8][11]

Generally compatible,

but formaldehyde

removal may be

necessary

Cost & Preparation
Inexpensive and easy

to prepare[3][13]

More expensive than

TAE

More expensive than

TAE and requires

fresh preparation with

formaldehyde[5]

Toxicity

Lower toxicity

compared to

formaldehyde-

containing systems[1]

[3]

Boric acid has some

toxicity

Formaldehyde is a

known carcinogen and

hazardous material[1]

[14]

Experimental Protocols
Protocol 1: Non-Denaturing RNA Electrophoresis in TAE
Buffer
This protocol is suitable for the rapid assessment of RNA integrity.
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Materials:

Agarose

50X TAE Buffer stock solution

RNase-free water

Ethidium bromide (or other RNA stain)

2X RNA Loading Dye

RNA samples

RNA ladder

Procedure:

Prepare 1X TAE Buffer: Dilute the 50X TAE stock solution to a 1X working concentration

with RNase-free water.[5]

Prepare the Agarose Gel:

For a 1.0-1.2% agarose gel, dissolve the appropriate amount of agarose in 1X TAE buffer
by heating in a microwave.[4][15]

Allow the solution to cool to approximately 60°C.

Add ethidium bromide to a final concentration of 0.5 µg/ml and mix gently.[5]

Pour the gel into a casting tray with the appropriate comb and allow it to solidify.[15]

Prepare RNA Samples:

Mix 1 volume of RNA sample with 1 volume of 2X RNA Loading Dye.

Heat the mixture at 70°C for 10 minutes, then immediately place on ice for 3 minutes to

denature secondary structures.[5]
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Electrophoresis:

Place the gel in an electrophoresis tank and fill it with 1X TAE buffer until the gel is

submerged.

Load the prepared RNA samples and an appropriate RNA ladder into the wells.

Run the gel at 5-10 V/cm.[4]

Visualization:

Visualize the RNA bands under UV transillumination. For intact total RNA from mammalian

sources, two distinct bands representing 28S and 18S rRNA should be visible, with the

28S band being approximately twice as intense as the 18S band.[4]

Protocol 2: Denaturing RNA Electrophoresis using TAE
Buffer and Formamide
This protocol provides an alternative to formaldehyde-based denaturing gels and is suitable for

accurate size determination and Northern blotting.[1][2]

Materials:

Agarose

50X TAE Buffer stock solution

RNase-free water

Ethidium bromide (or other RNA stain)

Formamide-based RNA loading buffer

RNA samples

RNA ladder

Procedure:
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Prepare 1X TAE Buffer and Agarose Gel: Follow steps 1 and 2 from Protocol 1 to prepare a

1.2% agarose gel in 1X TAE buffer.

Prepare Denatured RNA Samples:

For each sample, mix the RNA with a formamide-based loading buffer. The final

concentration of formamide should be at least 50%.[2]

Heat the samples at 65-70°C for 5-10 minutes to denature the RNA.[5][16]

Immediately chill the samples on ice to prevent re-annealing.

Electrophoresis:

Place the gel in an electrophoresis tank with 1X TAE buffer.

Load the denatured RNA samples and a denatured RNA ladder.

Run the gel at a low voltage (e.g., 5 V/cm) to prevent overheating.

Visualization and Downstream Applications:

Visualize the RNA bands under UV light.

The gel can be used for Northern blotting following standard protocols. This method has

been shown to be compatible with capillary transfer to a membrane.[1][2]

Visualizations
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Caption: Experimental workflow for RNA electrophoresis using TAE buffer.

Advantages Disadvantages

TAE Buffer System

Lower Toxicity Simpler Protocol Cost-Effective Good for large RNA Lower Buffering Capacity Requires Pre-denaturation
for Sizing

Click to download full resolution via product page

Caption: Advantages and disadvantages of using TAE buffer for RNA electrophoresis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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